1-(1-Methyl-1H-pyrazol-4-yl)-cyclobutylamine dihydrochloride

Description

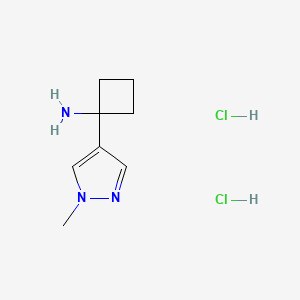

1-(1-Methyl-1H-pyrazol-4-yl)-cyclobutylamine dihydrochloride is a chemical compound with the molecular formula C8H15Cl2N3. It is a solid substance used in various scientific research applications. The compound is characterized by the presence of a pyrazole ring and a cyclobutylamine group, making it a versatile molecule for studying biological processes and drug development .

Properties

IUPAC Name |

1-(1-methylpyrazol-4-yl)cyclobutan-1-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3.2ClH/c1-11-6-7(5-10-11)8(9)3-2-4-8;;/h5-6H,2-4,9H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFTVYWSIOCBUHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2(CCC2)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Methyl-1H-pyrazol-4-yl)-cyclobutylamine dihydrochloride typically involves the reaction of 1-methyl-1H-pyrazole with cyclobutylamine under specific conditions. The reaction is carried out in the presence of hydrochloric acid to form the dihydrochloride salt. The process involves multiple steps, including the formation of intermediates and purification stages to obtain the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated purification systems. The use of high-quality reagents and stringent quality control measures ensures the consistency and reliability of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(1-Methyl-1H-pyrazol-4-yl)-cyclobutylamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

Substitution: Various nucleophiles such as halides, amines, or alcohols; reactions are conducted under controlled temperatures and pH.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new derivatives with altered functional groups .

Scientific Research Applications

Chemistry

In the field of chemistry, 1-(1-Methyl-1H-pyrazol-4-yl)-cyclobutylamine dihydrochloride is used as a building block for synthesizing more complex molecules. It serves as a reagent in various chemical reactions, aiding in the exploration of reaction mechanisms and the development of new synthetic methodologies .

Biology

The compound plays a crucial role in biological research, particularly in biochemical assays designed to investigate enzyme activities and protein interactions. Its structural characteristics allow it to interact with various biological targets, making it valuable for studying cellular processes .

Medicine

This compound has been explored for its potential therapeutic properties:

- Anticancer Activity: Research indicates that pyrazole derivatives exhibit significant anticancer properties, inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines . A study highlighted its effectiveness against glioma cells through multiple mechanisms, including activation of specific cellular pathways .

- Anti-inflammatory Properties: The compound has shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines and enzymes, suggesting potential applications in treating inflammatory diseases .

- Antimicrobial Activity: Studies indicate that pyrazole-based compounds possess antimicrobial properties against various pathogens, making them candidates for developing new antimicrobial agents .

Industry

In industrial applications, this compound is utilized in developing new materials and chemical processes. Its unique chemical properties facilitate innovations in material science and chemical engineering .

Study 1: Anticancer Effects

A notable study evaluated the anticancer effects of pyrazole derivatives on glioma cells. The findings revealed that these compounds inhibited cell viability and induced apoptosis through mechanisms involving specific signaling pathways, indicating their potential as therapeutic agents in cancer treatment .

Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory properties of pyrazole derivatives. Results demonstrated significant reductions in inflammatory markers, supporting their potential use in managing inflammatory conditions .

Mechanism of Action

The mechanism of action of 1-(1-Methyl-1H-pyrazol-4-yl)-cyclobutylamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

1-Methyl-1H-pyrazol-4-amine: Shares the pyrazole ring but lacks the cyclobutylamine group.

N-[(1-Methyl-1H-pyrazol-4-yl)methyl]cyclopropanamine dihydrochloride: Similar structure but with a cyclopropane ring instead of a cyclobutane ring.

Uniqueness

1-(1-Methyl-1H-pyrazol-4-yl)-cyclobutylamine dihydrochloride is unique due to its specific combination of the pyrazole ring and cyclobutylamine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Biological Activity

Overview

1-(1-Methyl-1H-pyrazol-4-yl)-cyclobutylamine dihydrochloride is a chemical compound with the molecular formula C8H15Cl2N3. Its structure features a pyrazole ring and a cyclobutylamine group, which contribute to its diverse biological activities. This compound has been explored for its potential in various scientific fields, including medicinal chemistry and biochemistry.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. These interactions can modulate enzymatic activities and trigger downstream signaling pathways, which are crucial for its therapeutic effects.

Biological Activities

Anticancer Activity: Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, pyrazole derivatives have shown efficacy in inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines, including glioma and colon cancer cells .

Anti-inflammatory Properties: The compound has been investigated for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit pro-inflammatory cytokines and enzymes, suggesting potential applications in treating inflammatory diseases .

Antimicrobial Activity: Research indicates that pyrazole-based compounds possess antimicrobial properties against a range of pathogens, including bacteria and fungi. This activity is essential for developing new antimicrobial agents .

Study 1: Anticancer Effects

A study evaluated the anticancer effects of pyrazole derivatives on glioma cells, revealing that these compounds inhibited cell viability and induced apoptosis through multiple mechanisms, including the activation of the Calpain/Cathepsin pathway . The findings suggest that this compound could be a promising candidate for further development in cancer therapy.

Study 2: Anti-inflammatory Activity

In another investigation, a series of pyrazole derivatives were tested for their ability to reduce inflammation in vitro. The results demonstrated that these compounds significantly decreased the levels of inflammatory markers, indicating their potential use in treating inflammatory conditions .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-Methyl-1H-pyrazol-4-amine | Lacks cyclobutylamine group | Moderate anticancer activity |

| N-[(1-Methyl-1H-pyrazol-4-yl)methyl]cyclopropanamine dihydrochloride | Cyclopropane ring instead of cyclobutane | Enhanced anti-inflammatory effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.